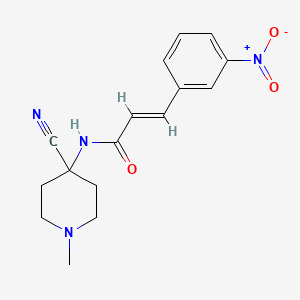

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide

CAS No.: 1355936-97-8

Cat. No.: VC4663678

Molecular Formula: C16H18N4O3

Molecular Weight: 314.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1355936-97-8 |

|---|---|

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 314.345 |

| IUPAC Name | (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C16H18N4O3/c1-19-9-7-16(12-17,8-10-19)18-15(21)6-5-13-3-2-4-14(11-13)20(22)23/h2-6,11H,7-10H2,1H3,(H,18,21)/b6-5+ |

| Standard InChI Key | HKGIQMRYWFGJBS-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound belonging to the class of enamine derivatives. It features a cyano group, a piperidine moiety, and a nitrophenyl group, which contribute to its unique structural and functional properties. This compound is of interest in medicinal chemistry and biological research due to its potential as an inhibitor or modulator of specific protein kinases or receptors involved in signaling pathways.

Synthesis and Reaction Conditions

The synthesis of (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Reactions are often conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.

Common Reagents Used

-

Potassium Permanganate: For oxidation reactions.

-

Lithium Aluminum Hydride: For reduction reactions.

Biological Applications and Research Findings

Compounds with similar structures to (E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(3-nitrophenyl)prop-2-enamide have shown significant biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action primarily involves interaction with biological targets such as enzymes and receptors.

Biological Activity Table

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Potential activity based on similar compounds |

| Anti-cancer | Potential activity based on similar compounds |

| Mechanism of Action | Interaction with enzymes and receptors |

Spectral Analysis and Purity Confirmation

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for confirming the identity and purity of synthesized compounds. These techniques help in characterizing the molecular structure and ensuring that the compound meets the required standards for biological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume